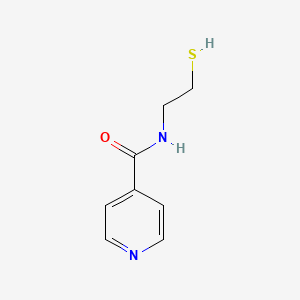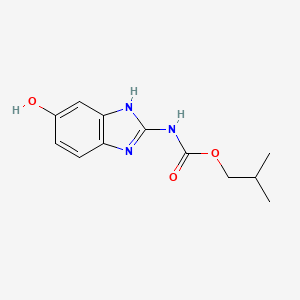
2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicine, agriculture, and industry. The benzimidazole nucleus is known for its diverse biological activities, making it a significant scaffold in drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require refluxing in ethanol or other suitable solvents, with the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate, often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit tubulin polymerization, affecting cell division and leading to anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate include:
Carbendazim: A widely used fungicide with a similar benzimidazole structure.
Mebendazole: An antiparasitic drug that shares the benzimidazole nucleus.
Albendazole: Another antiparasitic agent with a benzimidazole core.
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the 2-methylpropyl group and the hydroxy group at specific positions enhances its interaction with molecular targets, leading to improved efficacy and reduced side effects .
Eigenschaften
CAS-Nummer |
63050-31-7 |
|---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-methylpropyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H15N3O3/c1-7(2)6-18-12(17)15-11-13-9-4-3-8(16)5-10(9)14-11/h3-5,7,16H,6H2,1-2H3,(H2,13,14,15,17) |
InChI-Schlüssel |
VTSSWPWHAQVCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)NC1=NC2=C(N1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



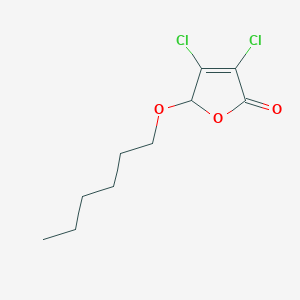
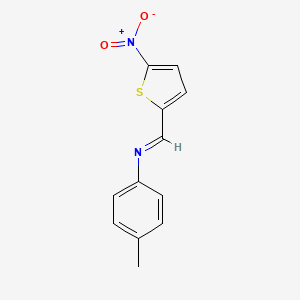
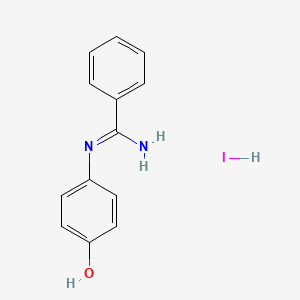
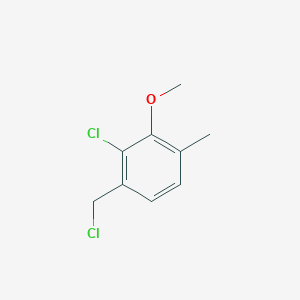
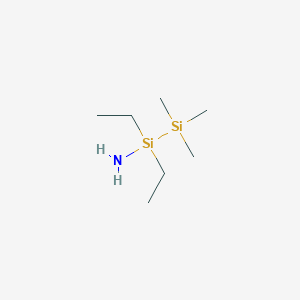
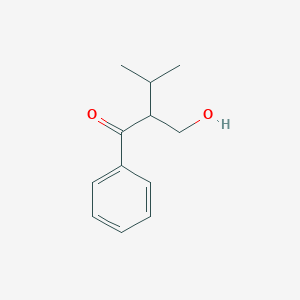
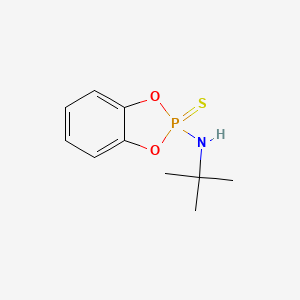
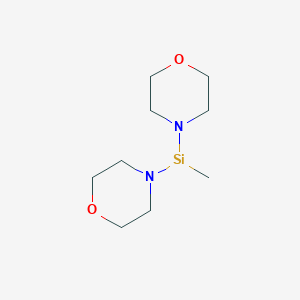
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
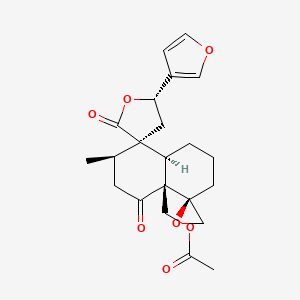
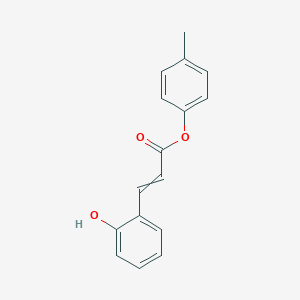
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
